

Discovery and history of 2-Bromo-1,3,5-triphenylbenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065

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An In-depth Technical Guide to **2-Bromo-1,3,5-triphenylbenzene**: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1,3,5-triphenylbenzene**, a significant organobromine compound utilized in synthetic organic chemistry. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its physicochemical properties and contemporary research applications. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the experimental choices and methodologies associated with this versatile chemical intermediate.

Introduction: Unveiling a Sterically Hindered Aryl Halide

2-Bromo-1,3,5-triphenylbenzene, with the chemical formula $C_{24}H_{17}Br$, is an aromatic compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions, and a bromine atom at the 2 position.^[1] This unique substitution pattern results in a sterically hindered and structurally rigid molecule, imparting distinct chemical reactivity and physical properties.^[1] Its significance in the scientific community stems primarily from its role as a versatile building block in the synthesis of more complex molecular architectures and as a precursor for materials with tailored electronic properties.^[2] The

bromine atom serves as a key functional handle for a variety of cross-coupling reactions, making it a valuable intermediate in the construction of novel organic materials and potential pharmaceutical scaffolds.[\[2\]](#)

Nomenclature and Identification:

Parameter	Value
Primary Name	2-Bromo-1,3,5-triphenylbenzene
Synonyms	2,4,6-Triphenylbromobenzene, 1-bromo-2,4,6-triphenylbenzene, 2'-Bromo-5'-phenyl-m-terphenyl
CAS Registry Number	10368-73-7 [3]
Molecular Formula	C ₂₄ H ₁₇ Br [1]
Molecular Weight	385.3 g/mol

The Genesis of a Molecule: Discovery and Synthesis

While the precise initial discovery and first reported synthesis of **2-Bromo-1,3,5-triphenylbenzene** are not prominently documented in readily accessible historical literature, its preparation is logically situated within the broader context of research on electrophilic aromatic substitution of polysubstituted benzene derivatives. The precursor, 1,3,5-triphenylbenzene, has been known for a considerable time, and its synthesis via methods like the acid-catalyzed trimerization of acetophenone is a classic organic transformation.

The most established and high-yielding method for the synthesis of **2-Bromo-1,3,5-triphenylbenzene** is the direct electrophilic bromination of 1,3,5-triphenylbenzene. This reaction leverages the activation of the aromatic ring by the phenyl substituents to introduce a bromine atom onto the central ring.

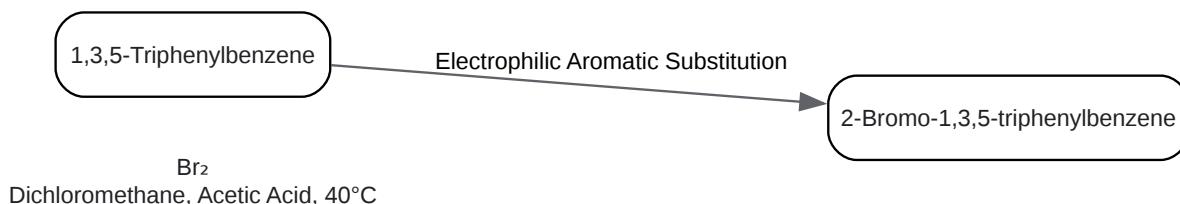
Caption: Chemical structure of **2-Bromo-1,3,5-triphenylbenzene**.

Evolution of Synthetic Methodologies

The synthesis of **2-Bromo-1,3,5-triphenylbenzene** has evolved, with modern organic chemistry offering several potential alternative routes to the classical electrophilic bromination. These methods, primarily based on transition-metal-catalyzed cross-coupling reactions, provide flexibility in substrate scope and reaction conditions.

Electrophilic Bromination of 1,3,5-Triphenylbenzene

This remains the most direct and widely reported method for the preparation of **2-Bromo-1,3,5-triphenylbenzene**. The reaction proceeds by the treatment of 1,3,5-triphenylbenzene with a brominating agent, such as molecular bromine (Br_2), typically in the presence of a suitable solvent system. The phenyl groups on the central benzene ring are activating and direct the incoming electrophile (bromine) to the ortho and para positions. Due to the symmetry of 1,3,5-triphenylbenzene, all unsubstituted positions on the central ring are equivalent.



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Sources

- 1. Buy 2-Bromo-1,3,5-triphenylbenzene | 10368-73-7 [smolecule.com]
- 2. 2-Bromo-1,3,5-triphenylbenzene (10368-73-7) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
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